molecular formula C23H23N5O3 B2956123 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1170015-31-2

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No. B2956123
CAS RN: 1170015-31-2
M. Wt: 417.469
InChI Key: BAEKXXANMGZTRV-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study reported the synthesis of pyrazole derivatives, closely related to the chemical structure , demonstrating significant antimicrobial activity. These derivatives were synthesized using the Mannich base method, and their structures were confirmed by various spectroscopic methods. The synthesized compounds were screened for their antimicrobial properties, showing potential as antibacterial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Heterocyclic Synthesis and Anticancer Potential

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity with the compound . These derivatives were synthesized and then tested for their anticancer activity. The study revealed that almost all the tested compounds exhibited antitumor activity, with one particular derivative showing potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Anti-5-Lipoxygenase Agents and Cytotoxicity

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. The study demonstrated the potential of these compounds as anticancer and anti-inflammatory agents, with some showing significant cytotoxicity against cancer cell lines and inhibitory activity against the 5-lipoxygenase enzyme, an important target in inflammation and cancer (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-17(16-9-6-5-7-10-16)22(30)25-20-13-18(19-11-8-12-31-19)27-28(20)23-24-15(3)14(2)21(29)26-23/h5-13,17H,4H2,1-3H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEKXXANMGZTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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